Cas no 3811-56-1 (Urea,N,N'-bis(4-amino-2-methyl-6-quinolinyl)-)

Urea,N,N'-bis(4-amino-2-methyl-6-quinolinyl)- structure
3811-56-1 structure
Productnaam:Urea,N,N'-bis(4-amino-2-methyl-6-quinolinyl)-
CAS-nummer:3811-56-1
MF:C21H20N6O
MW:372.42310333252
CID:317683
PubChem ID:71166

Urea,N,N'-bis(4-amino-2-methyl-6-quinolinyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Urea,N,N'-bis(4-amino-2-methyl-6-quinolinyl)-
    • ACMC-20mx31
    • aminoquinuride
    • bis(2-methoxyethyl)ammonium chloride
    • Bis-2-methoxyethylammoniumchlorid
    • bis-2-methyl-4-amino-quinolyl-6-carbamide
    • CTK0F3291
    • Ethanamine, 2-methoxy-N-(2-methoxyethyl)-, hydrochloride
    • N,N'-bis-(4-amino-2-methyl-[6]quinolyl)-urea
    • N,N'-Bis(4-amino-2-methyl-6-quinolyl)urea
    • 3811-56-1
    • AMINOQUINURIDE [MI]
    • NS00001596
    • NSC-12155
    • NCGC00096251-02
    • NCI60_000503
    • AMINOQUINURIDE [WHO-DD]
    • N,N-Bis(4-aminochinaldyl-6)harnstoff
    • Aminochinuridum
    • Urea, 1,3-Bis(4-amino-2-methyl-6-quinolyl)-
    • 08T7936572
    • Surfen
    • Aminoquinuridum
    • Aminoquinuridum [INN-Latin]
    • Aminokinuridum
    • 1pwp
    • NCGC00013130-02
    • Q471662
    • N,N'-Bis(4-amino-2-methyl-6-quinolinyl)urea
    • Aminoquin carbamide
    • Urea, N,N'-bis(4-amino-2-methyl-6-quinolinyl)-
    • BDBM50444748
    • NCGC00096251-01
    • NCGC00013130
    • NCI12155
    • CCG-37349
    • Aminoquinurida
    • NCGC00013130-04
    • NCIStruc1_001252
    • Aminoquinuride [INN]
    • DB04452
    • Surfen-Konzentrationen
    • CHEMBL87223
    • SCHEMBL321401
    • N,N'-BIS(4-AMINO-2-METHYLQUINOLIN-6-YL)UREA
    • NCIStruc2_001051
    • NSC
    • 1,3-bis(4-amino-2-methylquinolin-6-yl)urea
    • 1,3-Bis(4-amino-2-methyl-6-quinolyl)urea
    • NCGC00013130-03
    • Aminoquinurida [INN-Spanish]
    • UNII-08T7936572
    • Aminochincarbamidum
    • NSC12155
    • DTXSID9046948
    • Aminochinurid
    • Inchi: InChI=1S/C21H20N6O/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28)
    • InChI-sleutel: HOUSDILKOJMENG-UHFFFAOYSA-N
    • LACHT: NC1C2C(=CC=C(NC(NC3=CC=C4C(C(N)=CC(C)=N4)=C3)=O)C=2)N=C(C)C=1

Berekende eigenschappen

  • Exacte massa: 372.1701
  • Monoisotopische massa: 372.16985928g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 2
  • Complexiteit: 513
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 119Ų
  • Aantal tautomers: 155

Experimentele eigenschappen

  • PSA: 118.95
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd